Methyl 4-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethoxy group and a carboxylate ester group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybiphenyl and trifluoromethoxybenzene.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: The key reactions involved in the synthesis may include esterification, nucleophilic substitution, and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives.
Scientific Research Applications
Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and formulation.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group and carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate include:
Methyl 4-(3-hydroxyphenyl)benzoate: This compound has a similar biphenyl structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)phenol: This compound contains the trifluoromethoxy group but differs in its overall structure and functional groups.
Uniqueness
Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate is unique due to the presence of both the trifluoromethoxy group and the carboxylate ester group, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11F3O4 |
---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)12-8-10(4-7-13(12)19)9-2-5-11(6-3-9)22-15(16,17)18/h2-8,19H,1H3 |
InChI Key |
QQSJZHFGVWMUKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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